1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one
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Overview
Description
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group attached to a methoxyphenyl ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps:
Acylation: Cyclopentyl carboxylic acid is reacted with phosphorus trichloride at around 35°C to form cyclopentyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclopentyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at low temperatures (5-10°C) to form cyclopentyl phenyl ketone.
Hydrolysis: The resulting complex is hydrolyzed with dilute hydrochloric acid to yield cyclopentyl phenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclopentyl phenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclopentyl phenyl ketone.
Methoxylation: Finally, the hydroxy group is methoxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but lacks the hydroxycyclopentyl group.
1-Hydroxycyclohexyl phenyl ketone: Similar functional groups but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both hydroxycyclopentyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18O3 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-5-4-6-13(9-12)17-10-14(16)7-2-3-8-14/h4-6,9,16H,2-3,7-8,10H2,1H3 |
InChI Key |
FSASCSWOAUHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2(CCCC2)O |
Origin of Product |
United States |
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